BenchChemオンラインストアへようこそ!

(6-Bromoisoquinolin-1-yl)methanol

purity specification quality control procurement benchmark

(6-Bromoisoquinolin-1-yl)methanol (CAS 2091594-16-8) is a brominated isoquinoline derivative bearing a C6 bromine atom and a C1 hydroxymethyl group on the isoquinoline scaffold, with molecular formula C₁₀H₈BrNO and molecular weight 238.08 g·mol⁻¹. The compound features an experimentally determined LogP of 1.83, one hydrogen bond donor, two hydrogen bond acceptors, and an Fsp³ value of 0.1, consistent with a planar aromatic core bearing a single sp³-hybridized carbon.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
Cat. No. B8052501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromoisoquinolin-1-yl)methanol
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2CO)C=C1Br
InChIInChI=1S/C10H8BrNO/c11-8-1-2-9-7(5-8)3-4-12-10(9)6-13/h1-5,13H,6H2
InChIKeyPKSBDQZSZMBFSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Bromoisoquinolin-1-yl)methanol (CAS 2091594-16-8): A Bifunctional Brominated Isoquinoline Building Block for Medicinal Chemistry Procurement


(6-Bromoisoquinolin-1-yl)methanol (CAS 2091594-16-8) is a brominated isoquinoline derivative bearing a C6 bromine atom and a C1 hydroxymethyl group on the isoquinoline scaffold, with molecular formula C₁₀H₈BrNO and molecular weight 238.08 g·mol⁻¹ . The compound features an experimentally determined LogP of 1.83, one hydrogen bond donor, two hydrogen bond acceptors, and an Fsp³ value of 0.1, consistent with a planar aromatic core bearing a single sp³-hybridized carbon . It is commercially available at purities ranging from 95% to 98% from multiple suppliers and is classified as a research-use-only synthetic intermediate . The 6-bromoisoquinoline scaffold is a privileged structure in kinase inhibitor discovery, appearing in patents targeting Rho-kinase, HPK1, and CDK8/19 [1][2].

Why (6-Bromoisoquinolin-1-yl)methanol Cannot Be Replaced by Its C3 Isomer, Dehalogenated Parent, or Chloro/Fluoro Analogs in Synthetic Programs


The (6-Bromoisoquinolin-1-yl)methanol scaffold integrates three interdependent structural features—the C6 bromine, the C1 hydroxymethyl, and the isoquinoline nitrogen—that collectively determine its reactivity profile. Substituting any single feature with a close analog breaks this functional synergy. The C3 positional isomer (CAS 1783531-68-9) places the hydroxymethyl remote from the ring nitrogen, abolishing the electronic activation that enables C1-specific transformations such as Reissert compound formation and isoquinolinium salt generation [1]. Replacing bromine with chlorine (C–Cl bond dissociation energy ~84 kcal·mol⁻¹) or fluorine (C–F ~116 kcal·mol⁻¹) substantially reduces oxidative addition rates with Pd(0) catalysts relative to the C–Br bond (~70 kcal·mol⁻¹), directly compromising Suzuki–Miyaura and Buchwald–Hartwig coupling efficiency . Using the parent 6-bromoisoquinoline (CAS 34784-05-9), which lacks the hydroxymethyl group entirely, eliminates the hydrogen-bond donor capacity (0 vs. 1 HBD) and raises LogP by approximately 0.9–1.2 units, altering both solubility and downstream derivatization options . These are not marginal differences but categorical shifts that alter synthetic route feasibility and final compound properties.

Quantitative Differentiation Evidence for (6-Bromoisoquinolin-1-yl)methanol Against Its Closest Structural Analogs


Commercial Purity Tier: 98% (Fluorochem/Leyan/MolCore) vs. 95% (Multiple Suppliers) with Batch-Specific QC Documentation

Among commercial suppliers of (6-Bromoisoquinolin-1-yl)methanol, a clear purity tier exists. Fluorochem (Product Code F864748), Leyan (Product 1724313), and MolCore each specify a minimum purity of 98% . In contrast, Bidepharm, AKSci (Cat. 5135EG), CymitQuimica, and Chemenu specify 95% minimum purity . Bidepharm additionally provides batch-level quality control documentation including NMR, HPLC, and GC spectra , which partially mitigates the lower purity specification for applications requiring identity confirmation. For procurement decisions where the 3% absolute purity difference translates into a meaningful reduction in unidentified impurity burden—particularly in multi-step synthesis where impurities propagate—the 98%-tier suppliers offer quantifiably higher starting material quality.

purity specification quality control procurement benchmark batch-to-batch consistency

Lipophilicity (LogP) Differentiation: 1.83 for (6-Bromoisoquinolin-1-yl)methanol vs. 2.73–3.00 for 6-Bromoisoquinoline

The experimentally determined LogP of (6-Bromoisoquinolin-1-yl)methanol is 1.83, as reported in the Fluorochem technical datasheet . The parent compound 6-bromoisoquinoline (CAS 34784-05-9), which lacks the C1 hydroxymethyl group, has a predicted LogP of 2.73 (Chemsrc) to 3.00 (ChemicalBook) . The introduction of the C1 hydroxymethyl group thus reduces LogP by approximately 0.9 to 1.2 log units. This LogP shift corresponds to a roughly 8- to 16-fold increase in predicted aqueous solubility based on the Hansch-Leo relationship. For medicinal chemistry programs operating under Lipinski's Rule of Five guidelines (LogP <5), the lower LogP of the target compound provides greater formulation flexibility and reduced risk of poor aqueous solubility in downstream biological assays.

LogP lipophilicity aqueous solubility drug-likeness physicochemical profiling

Hydrogen Bond Donor/Acceptor Capacity: (6-Bromoisoquinolin-1-yl)methanol (HBD=1, HBA=2) vs. 6-Bromoisoquinoline (HBD=0, HBA=1)

(6-Bromoisoquinolin-1-yl)methanol possesses one hydrogen bond donor (the C1 hydroxymethyl –OH) and two hydrogen bond acceptors (the isoquinoline nitrogen and the hydroxymethyl oxygen), as specified in the Fluorochem technical datasheet . The parent 6-bromoisoquinoline has zero HBD and only one HBA (the isoquinoline nitrogen alone) . The additional HBD and second HBA in the target compound enable participation in directional intermolecular hydrogen-bonding networks that are unavailable to the parent structure. This has direct consequences for: (i) solid-state packing and crystallinity, affecting purification and formulation; (ii) target engagement in biological systems where hydrogen bonding contributes to binding free energy; and (iii) the compound's capacity to serve as a covalent linker via the hydroxymethyl oxygen in prodrug or bioconjugate strategies.

hydrogen bonding drug-likeness molecular recognition physicochemical descriptors

C–Br vs. C–Cl Oxidative Addition Barrier: Superior Pd(0) Cross-Coupling Reactivity of 6-Bromo Scaffold Relative to 6-Chloro Analogs

The carbon–bromine bond at the 6-position of (6-Bromoisoquinolin-1-yl)methanol has a bond dissociation energy (BDE) of approximately 70 kcal·mol⁻¹, compared to approximately 84 kcal·mol⁻¹ for the C–Cl bond in (6-chloroisoquinolin-1-yl)methanol (CAS 1820640-22-9, MW 193.63) and approximately 116 kcal·mol⁻¹ for the C–F bond in (6-fluoroisoquinolin-1-yl)methanol (MW 177.17) . Ab initio computational studies on aryl halide oxidative addition to Pd(0) report activation energies of approximately 5 kcal·mol⁻¹ for C–Br cleavage versus approximately 10 kcal·mol⁻¹ for C–Cl cleavage, consistent with the leaving group ability order I > Br > Cl ≫ F [1]. This approximately 5 kcal·mol⁻¹ lower barrier for C–Br translates, via the Arrhenius equation, to a predicted rate enhancement of roughly 10³- to 10⁴-fold at typical Suzuki coupling temperatures (80–100 °C). The brominated scaffold is therefore the preferred substrate for palladium-catalyzed cross-coupling reactions including Suzuki–Miyaura, Heck, and Buchwald–Hartwig aminations.

cross-coupling Suzuki-Miyaura Buchwald-Hartwig oxidative addition C–Br reactivity

C1 vs. C3 Hydroxymethyl Positional Isomerism: Electronic Activation at C1 Enables Isoquinolinium Salt and Reissert Compound Chemistry

In (6-Bromoisoquinolin-1-yl)methanol, the C1 hydroxymethyl group is directly conjugated with the isoquinoline nitrogen lone pair, which increases the acidity of the C1 methylene protons (predicted pKa ≈ 13.26 for the conjugate acid of the alcohol, per ChemicalBook ) and facilitates nucleophilic addition at the C1 position. This electronic activation is absent in the C3 positional isomer (6-Bromoisoquinolin-3-yl)methanol (CAS 1783531-68-9), where the hydroxymethyl is located on the carbon β to the nitrogen and is not similarly activated. The C1 isomer specifically enables: (a) formation of isoquinolinium salts via N-alkylation, which serve as electrophilic intermediates for cycloaddition and annulation reactions as reviewed by Das (2022) [1]; (b) Reissert compound formation via addition of cyanide to the N-acylisoquinolinium species; and (c) metalation at C1 using Knochel–Hauser base (TMPMgCl·LiCl) for further C–C bond formation, as demonstrated for structurally related alkoxyisoquinolines [2]. The C3 isomer cannot participate in the same C1/N-centered reactivity manifold.

positional isomer C1 activation isoquinolinium salt Reissert compound N-alkylation

Procurement-Relevant Application Scenarios for (6-Bromoisoquinolin-1-yl)methanol Based on Quantitative Differentiation Evidence


Late-Stage Diversification of Kinase Inhibitor Leads via Suzuki–Miyaura Cross-Coupling at C6

The C6 bromine atom of (6-Bromoisoquinolin-1-yl)methanol serves as an optimal handle for Pd-catalyzed Suzuki–Miyaura coupling with aryl- and heteroarylboronic acids. The approximately 5 kcal·mol⁻¹ lower oxidative addition barrier for C–Br versus C–Cl translates to a predicted 10³–10⁴-fold rate advantage under standard conditions (80–100 °C, Pd(PPh₃)₄ or Pd(dppf)Cl₂) [1]. This enables efficient late-stage diversification of the isoquinoline core after the C1 hydroxymethyl has been elaborated, a strategy directly relevant to Rho-kinase inhibitor programs described in patent US8541449, where 6-substituted isoquinoline derivatives with C1 functionality are claimed for cardiovascular and oncology indications .

C1 Hydroxymethyl as a Synthetic Anchor for Multi-Step Derivatization in CNS-Targeted Libraries

The C1 hydroxymethyl group can be selectively oxidized to the corresponding aldehyde (6-bromoisoquinoline-1-carbaldehyde), esterified, converted to a bromomethyl leaving group, or transformed into aminomethyl and tetrazole moieties as demonstrated in general hydroxymethylation–derivatization sequences for isoquinolines [1]. With a LogP of 1.83 and one HBD, the target compound falls within favorable CNS drug-like chemical space (LogP 1–4, HBD ≤3), making it a suitable starting point for CNS-targeted library synthesis. The lower LogP relative to 6-bromoisoquinoline (ΔLogP ≈ 0.9–1.2) provides improved aqueous solubility for biological assay compatibility .

Isoquinolinium Salt-Mediated Cycloaddition for Fused Polyheterocycle Construction

The C1 hydroxymethyl group, being directly conjugated with the isoquinoline nitrogen, facilitates N-alkylation to generate isoquinolinium salts—versatile electrophilic intermediates for stereoselective cycloaddition and annulation reactions [1]. This reactivity manifold, which is inaccessible to the C3 positional isomer, enables the construction of fused-, spiro-, and bridged heterocyclic systems of pharmaceutical relevance. Research groups pursuing scaffold diversity through cyclization of isoquinolinium salts would specifically require the C1 regioisomer, and the 98% purity tier from Fluorochem or Leyan would minimize interference from impurities in these multi-component reactions .

Photolabile Protecting Group (PPG) Development Using the Brominated Hydroxymethylisoquinoline Framework

Brominated hydroxymethylquinoline and hydroxymethylisoquinoline derivatives have been characterized as photoremovable protecting groups with sensitivity to one- and two-photon excitation [1]. The combination of the bromine heavy-atom effect (enhancing intersystem crossing for photolysis) and the C1 hydroxymethyl as the photocleavable linkage point makes the 6-bromoisoquinolin-1-yl scaffold directly relevant to caged compound development for chemical biology applications. The 98% purity tier is particularly important for photochemical studies where trace impurities can quench excited states or generate undesired photoproducts .

Quote Request

Request a Quote for (6-Bromoisoquinolin-1-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.